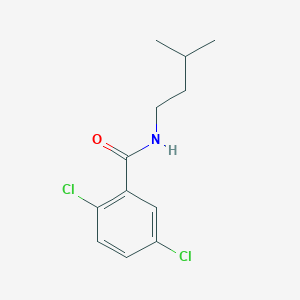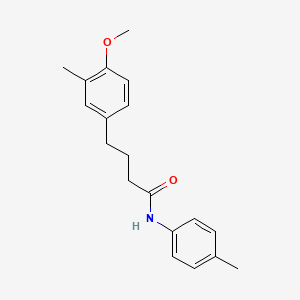![molecular formula C12H17N3O2 B5780283 N-[3-(hydrazinocarbonyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B5780283.png)
N-[3-(hydrazinocarbonyl)phenyl]-2,2-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(hydrazinocarbonyl)phenyl]-2,2-dimethylpropanamide, also known as HDP, is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. HDP is a hydrazine derivative that has been shown to exhibit potent biological activities, making it a promising candidate for drug discovery and development. In
Mecanismo De Acción
The exact mechanism of action of N-[3-(hydrazinocarbonyl)phenyl]-2,2-dimethylpropanamide is not fully understood. However, it has been proposed that N-[3-(hydrazinocarbonyl)phenyl]-2,2-dimethylpropanamide exerts its biological effects by modulating various signaling pathways such as the PI3K/Akt pathway, the MAPK pathway, and the NF-κB pathway.
Biochemical and Physiological Effects
N-[3-(hydrazinocarbonyl)phenyl]-2,2-dimethylpropanamide has been shown to exhibit various biochemical and physiological effects such as inducing apoptosis, inhibiting cell proliferation, reducing oxidative stress, and reducing inflammation. N-[3-(hydrazinocarbonyl)phenyl]-2,2-dimethylpropanamide has also been shown to modulate various enzymes and proteins such as caspases, Bcl-2, and COX-2.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(hydrazinocarbonyl)phenyl]-2,2-dimethylpropanamide has several advantages for lab experiments such as its potent biological activity, its ability to modulate various signaling pathways, and its potential for drug discovery and development. However, N-[3-(hydrazinocarbonyl)phenyl]-2,2-dimethylpropanamide also has some limitations such as its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for N-[3-(hydrazinocarbonyl)phenyl]-2,2-dimethylpropanamide research such as exploring its potential applications in other scientific research fields, investigating its toxicity and safety profile, and optimizing its chemical structure for improved biological activity. N-[3-(hydrazinocarbonyl)phenyl]-2,2-dimethylpropanamide also has potential applications in drug discovery and development, and further studies are needed to fully explore its therapeutic potential.
Conclusion
In conclusion, N-[3-(hydrazinocarbonyl)phenyl]-2,2-dimethylpropanamide is a promising chemical compound that has been extensively studied for its potential applications in various scientific research fields. N-[3-(hydrazinocarbonyl)phenyl]-2,2-dimethylpropanamide exhibits potent biological activity and has the potential for drug discovery and development. Further studies are needed to fully understand its mechanism of action, toxicity, and therapeutic potential.
Métodos De Síntesis
The synthesis of N-[3-(hydrazinocarbonyl)phenyl]-2,2-dimethylpropanamide involves the reaction of 3-(hydrazinocarbonyl)benzoic acid with 2,2-dimethylpropionyl chloride in the presence of a base such as triethylamine. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Aplicaciones Científicas De Investigación
N-[3-(hydrazinocarbonyl)phenyl]-2,2-dimethylpropanamide has been studied for its potential applications in various scientific research fields such as cancer therapy, neuroprotection, and inflammation. In cancer therapy, N-[3-(hydrazinocarbonyl)phenyl]-2,2-dimethylpropanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-[3-(hydrazinocarbonyl)phenyl]-2,2-dimethylpropanamide has also been shown to protect neurons from oxidative stress-induced damage and reduce inflammation in various animal models.
Propiedades
IUPAC Name |
N-[3-(hydrazinecarbonyl)phenyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-12(2,3)11(17)14-9-6-4-5-8(7-9)10(16)15-13/h4-7H,13H2,1-3H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZGNOLQAMEWAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC(=C1)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(hydrazinecarbonyl)phenyl]-2,2-dimethylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-methoxyphenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea](/img/structure/B5780209.png)





![N-(4-chloro-2-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5780243.png)
![methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-4-methylbenzoate](/img/structure/B5780250.png)
![1-(3-chlorophenyl)-4-[(3,5-dimethyl-4-isoxazolyl)acetyl]piperazine](/img/structure/B5780258.png)



